![molecular formula C18H25Cl2N3O3 B2917318 3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride CAS No. 1834153-94-4](/img/structure/B2917318.png)
3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride
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Overview
Description
The compound is a derivative of benzofuran, a scaffold that has been emerging for antimicrobial agents . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a common reaction in the synthesis of similar compounds . This reaction utilizes a radical approach and is often paired with a Matteson–CH2–homologation .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain compounds have demonstrated cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antiviral Activity
Some benzofuran derivatives exhibit antiviral effects against specific strains of viruses. For instance, certain compounds found in natural sources like Eupatorium adenophorum have shown antiviral activities with low cytotoxicity .
Antimicrobial Agents
Benzofuran is recognized as an emerging scaffold for antimicrobial agents. Substituents with halogens or hydroxyl groups on the benzofuran nucleus have displayed potent antibacterial activity .
Anti-inflammatory and Analgesic Activities
Indole derivatives have been reported to show anti-inflammatory and analgesic activities. These properties are compared with known drugs such as indomethacin and celecoxib .
Plant Hormone Activity
Indole derivatives like indole-3-acetic acid act as plant hormones and are produced by the degradation of tryptophan in higher plants .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3.ClH/c19-13-4-5-15-12(9-13)10-16(25-15)18(24)22-8-2-1-3-14(22)11-21-17(23)6-7-20;/h4-5,9,14,16H,1-3,6-8,10-11,20H2,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUGOZFGPWYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)CCN)C(=O)C2CC3=C(O2)C=CC(=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride |
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